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Introduction

The evolution of antibiotic resistance is a critical area of study in microbiology and infectious
disease research. Streptomycin, an aminoglycoside antibiotic, has been a valuable tool for
both therapeutic and research purposes, including the study of resistance mechanisms. This
document provides detailed protocols for inducing and characterizing streptomycin resistance
in bacteria, offering a framework for investigating the genetic and physiological consequences
of resistance evolution. These protocols cover experimental evolution, determination of
minimum inhibitory concentration (MIC), and assessment of the fitness costs associated with
resistance.

Data Presentation
Table 1: Example of Minimum Inhibitory Concentration
(MIC) Increase Over Generations

This table illustrates a hypothetical progression of streptomycin resistance in a bacterial
population undergoing experimental evolution.
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Generation Population Streptomycin MIC (ug/mL)
0 Ancestral Strain 4

50 Evolved Population 1 16

100 Evolved Population 1 64

150 Evolved Population 1 256

200 Evolved Population 1 512

0 Ancestral Strain 4

200 Evolved Population 2 256

0 Ancestral Strain 4

200 Evolved Population 3 128

Table 2: Fitness Cost of Streptomycin Resistance
Mutations

This table presents example data on the relative fitness of bacterial strains with different
streptomycin resistance mutations compared to the ancestral (wild-type) strain in the absence
of the antibiotic. Fitness is often measured through competition assays.

Relative Fitness (W) vs.

Mutation (Gene) Amino Acid Change Wild-Type
rpsL K42N 0.85
rpsL K88R 0.92
res A523G 0.95
gidB Deletion 0.98

Note: Relative fithess (W) is calculated from competition experiments. W < 1 indicates a fitness
cost, W = 1 indicates equal fitness, and W > 1 indicates a fithess advantage.
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Experimental Protocols
Protocol 1: Experimental Evolution of Streptomycin
Resistance

This protocol describes a method for selecting for streptomycin-resistant bacteria using a
serial transfer approach with increasing antibiotic concentrations.

Materials:

Bacterial strain of interest

Luria-Bertani (LB) broth or other suitable growth medium

Streptomycin sulfate solution (sterile)

Sterile culture tubes or microplates

Incubator with shaking capabilities

Spectrophotometer or plate reader
Procedure:

e Initial Culture: Inoculate the ancestral bacterial strain into a culture tube containing fresh
growth medium. Incubate overnight at the optimal temperature with shaking.

» Serial Dilution and Plating (Optional, for baseline): Perform a serial dilution of the overnight
culture and plate on non-selective agar to determine the initial viable cell count.

e Initiation of Selection: Inoculate a fresh tube of growth medium containing a sub-inhibitory
concentration of streptomycin (e.g., 1/4 or 1/2 of the initial MIC) with a 1:100 dilution of the
overnight culture.

e Incubation: Incubate the culture at the optimal temperature with shaking for 24 hours.

o Serial Transfer: After 24 hours, transfer a 1:100 dilution of the culture to a fresh tube of
medium with the same or a slightly increased concentration of streptomycin. The decision

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://www.benchchem.com/product/b15623579?utm_src=pdf-body
https://www.benchchem.com/product/b15623579?utm_src=pdf-body
https://www.benchchem.com/product/b15623579?utm_src=pdf-body
https://www.benchchem.com/product/b15623579?utm_src=pdf-body
https://www.benchchem.com/product/b15623579?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15623579?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

to increase the concentration should be based on the growth observed in the previous tube
(e.g., if turbidity is high, increase the streptomycin concentration).

« |terative Selection: Repeat the serial transfer (step 5) for a desired number of generations.
The concentration of streptomycin can be gradually increased over time to select for higher
levels of resistance.[1][2]

» Population Archiving: At regular intervals (e.g., every 10-50 generations), archive a sample of
the evolving population by mixing with glycerol to a final concentration of 15-20% and storing
at -80°C.

« |solation of Resistant Clones: After the desired number of generations, streak the evolved
population onto an agar plate containing a high concentration of streptomycin to isolate
individual resistant clones.

Protocol 2: Determination of Minimum Inhibitory
Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of streptomycin
against a bacterial strain.[3][4]

Materials:

e Bacterial culture (logarithmic growth phase)

e Mueller-Hinton (MH) broth or other appropriate broth
e Streptomycin sulfate solution (sterile)

o Sterile 96-well microtiter plate

¢ Micropipettes and sterile tips

o Plate reader or visual inspection

Procedure:

© 2025 BenchChem. All rights reserved. 4 /10 Tech Support


https://www.benchchem.com/product/b15623579?utm_src=pdf-body
https://www.benchchem.com/product/b15623579?utm_src=pdf-body
https://journals.asm.org/doi/10.1128/aac.01359-15
https://pmc.ncbi.nlm.nih.gov/articles/PMC1560030/
https://www.benchchem.com/product/b15623579?utm_src=pdf-body
https://www.benchchem.com/product/b15623579?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7913839/
https://www.youtube.com/watch?v=nxcU9_XyXsE
https://www.benchchem.com/product/b15623579?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15623579?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

» Prepare Bacterial Inoculum: Dilute an overnight bacterial culture in fresh broth to achieve a
standardized cell density, typically equivalent to a 0.5 McFarland standard (approximately 1.5
x 1078 CFU/mL). Further dilute this suspension to the final inoculum density required for the
assay (e.g., 5 x 10"5 CFU/mL).

o Prepare Streptomycin Dilutions: Perform a two-fold serial dilution of the streptomycin
stock solution in the 96-well plate. For example, add 100 pL of broth to wells 2 through 12.
Add 200 pL of the highest streptomycin concentration to well 1. Transfer 100 pL from well 1
to well 2, mix, and continue this serial transfer to well 11. Discard 100 pL from well 11. Well
12 will serve as a growth control (no antibiotic).

 Inoculation: Add the prepared bacterial inoculum to each well, resulting in a final volume of
200 pL per well.

 Incubation: Cover the plate and incubate at the optimal temperature for 16-20 hours.

o Determine MIC: The MIC is the lowest concentration of streptomycin that completely
inhibits visible growth of the organism. This can be determined by visual inspection or by
measuring the optical density (OD) at 600 nm using a plate reader.[4][5]

Protocol 3: Competition Assay to Determine Fithess
Cost

This protocol describes a method to measure the relative fithess of a streptomycin-resistant
mutant compared to its susceptible ancestor in the absence of the antibiotic.[6][7]

Materials:
¢ Streptomycin-resistant bacterial strain

o Susceptible ancestral bacterial strain (with a distinguishable marker if necessary, e.g.,
antibiotic resistance to another antibiotic or a fluorescent protein)

o Growth medium without streptomycin

e Sterile culture tubes
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 Incubator with shaking capabilities
» Plates for colony forming unit (CFU) counting (selective and non-selective)
Procedure:

o Prepare Cultures: Grow the resistant and ancestral strains separately in fresh broth
overnight.

e Mix Cultures: Mix the two cultures in a 1:1 ratio based on cell density (e.g., OD600).

« Initial Plating (Time 0): Immediately after mixing, take a sample, perform a serial dilution, and
plate on both non-selective agar (to count total CFUs) and selective agar (to differentiate
between the two strains).

o Competition: Inoculate a fresh tube of growth medium (without streptomycin) with the mixed
culture (e.g., a 1:100 dilution).

 Incubation: Incubate the co-culture at the optimal temperature with shaking for 24 hours.

» Final Plating (Time 24h): After 24 hours, take a sample from the co-culture, perform a serial
dilution, and plate on both non-selective and selective agar to determine the final CFU
counts for each strain.

o Calculate Relative Fitness (W): The relative fitness of the resistant strain compared to the
ancestral strain can be calculated using the following formula: W = [In(Resistant_final /
Resistant_initial)] / [In(Ancestral_final / Ancestral_initial)].[7]

Visualizations
Signaling Pathway Diagram
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Caption: Mechanism of action of streptomycin, leading to inhibition of protein synthesis and
cell death.

Experimental Workflow Diagram
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Caption: Workflow for studying streptomycin resistance evolution from selection to
characterization.

Logical Relationship Diagram
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Caption: The relationship between antibiotic pressure, mutation, selection, and fithess cost.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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